![molecular formula C22H20N4O4S B2649938 3-amino-6-pyridin-4-yl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 445267-51-6](/img/structure/B2649938.png)
3-amino-6-pyridin-4-yl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
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Description
The compound “3-amino-6-pyridin-4-yl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide” is a complex organic molecule that contains several functional groups. It has a pyridine ring, a thieno[2,3-b]pyridine ring, and a phenyl ring with three methoxy groups attached . These groups could potentially give the compound interesting chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and thieno[2,3-b]pyridine rings would likely contribute to the planarity of the molecule, while the methoxy groups on the phenyl ring could introduce some steric hindrance .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the functional groups present in the molecule. The amino group could potentially undergo reactions such as acylation or alkylation, while the methoxy groups could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of multiple aromatic rings could potentially make the compound relatively stable and resistant to degradation. The methoxy groups could potentially increase the compound’s solubility in organic solvents .Scientific Research Applications
Central Nervous System (CNS) Acting Drugs
Research indicates that heterocyclic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen play a significant role in the synthesis of compounds with potential CNS activity. These structures, including pyridine and thiophene (as found in the queried compound), have been identified as critical in the development of novel CNS drugs. The presence of these functional groups could indicate the potential of the compound to act on the CNS, possibly offering therapeutic benefits for disorders characterized by depression, euphoria, or convulsions (Saganuwan, 2017).
Synthesis of Complex Heterocycles
The synthesis and functionalization of heterocyclic compounds, particularly those containing pyridine and thiophene units, are fundamental in medicinal chemistry and drug discovery. These units are crucial for creating compounds with a broad spectrum of biological and electrochemical activities. Such functionalities underscore the compound's relevance in synthesizing novel materials with potential applications in disease treatment and diagnostics (Boča, Jameson, & Linert, 2011).
Intermediates in Bioactive Molecule Development
Compounds featuring pyridine and thiophene rings, similar to the query compound, have been explored as intermediates in the development of bioactive molecules. These structures are known for their versatility in organic synthesis, allowing for the creation of a variety of biologically active compounds. The research on enaminoketones and enaminonitriles, for instance, highlights the utility of such intermediates in generating diverse heterocyclic compounds, including pyridine, pyrimidine, and pyrrole derivatives, which possess a wide range of pharmacological effects (Negri, Kascheres, & Kascheres, 2004).
properties
IUPAC Name |
3-amino-6-pyridin-4-yl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-28-16-10-13(11-17(29-2)19(16)30-3)25-21(27)20-18(23)14-4-5-15(26-22(14)31-20)12-6-8-24-9-7-12/h4-11H,23H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHJDAVFCVMSCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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